molecular formula C8H17N3O B1519580 2-[3-(Aminomethyl)piperidin-1-yl]acetamide CAS No. 1019340-57-8

2-[3-(Aminomethyl)piperidin-1-yl]acetamide

Cat. No.: B1519580
CAS No.: 1019340-57-8
M. Wt: 171.24 g/mol
InChI Key: HNRCMWUJIQLUCU-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)piperidin-1-yl]acetamide is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]acetamide typically involves the reaction of piperidine with an appropriate amine and acylating agent under controlled conditions. One common method is the reductive amination of piperidine with an aldehyde or ketone, followed by acylation with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding amides or nitriles.

  • Reduction: : Reduction of the amide group to amines.

  • Substitution: : Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Amides, nitriles, and carboxylic acids.

  • Reduction: : Primary amines.

  • Substitution: : Substituted piperidines.

Scientific Research Applications

2-[3-(Aminomethyl)piperidin-1-yl]acetamide has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[3-(Aminomethyl)piperidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

2-[3-(Aminomethyl)piperidin-1-yl]acetamide is structurally similar to other piperidine derivatives, such as:

  • N-(3-Aminopropyl)piperidine

  • N-(2-Aminoethyl)piperidine

  • N-(4-Aminobutyl)piperidine

These compounds share the piperidine ring but differ in the length and nature of the alkyl chain attached to the nitrogen atom. The unique structural features of this compound contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-4-7-2-1-3-11(5-7)6-8(10)12/h7H,1-6,9H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRCMWUJIQLUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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